N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide, commonly known as SMT19969, is a small molecule inhibitor of the bacterial enzyme, type III secretion system (T3SS). T3SS is a virulence factor that is essential for the pathogenesis of many Gram-negative bacteria. SMT19969 has been shown to be effective against several bacterial infections, including Salmonella, Shigella, and Yersinia.
Wirkmechanismus
SMT19969 works by inhibiting the type III secretion system (N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide) of Gram-negative bacteria. This compound is a virulence factor that is essential for the pathogenesis of many Gram-negative bacteria. By inhibiting this compound, SMT19969 prevents the bacteria from causing disease.
Biochemical and Physiological Effects:
SMT19969 has been shown to have minimal toxicity and is well-tolerated in animal studies. It does not affect the growth of commensal bacteria in the gut and does not cause any significant changes in the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
SMT19969 is a useful tool for studying the role of N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide in bacterial pathogenesis. It can be used to investigate the molecular mechanisms of this compound and to identify potential targets for drug development. However, SMT19969 has limitations in terms of its specificity. It may also have off-target effects that need to be taken into account.
Zukünftige Richtungen
There are several future directions for the study of SMT19969. One potential direction is the development of more specific inhibitors of N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide. Another direction is the investigation of the role of this compound in other bacterial infections. Additionally, the use of SMT19969 in combination with other antibiotics may increase its effectiveness against bacterial infections. Finally, the development of SMT19969 derivatives with improved pharmacokinetic properties may increase its potential as a therapeutic agent.
Conclusion:
In conclusion, SMT19969 is a small molecule inhibitor of the bacterial enzyme, type III secretion system (this compound). It has been shown to be effective against several bacterial infections, including Salmonella, Shigella, and Yersinia. SMT19969 works by inhibiting this compound, which is essential for the pathogenesis of many Gram-negative bacteria. SMT19969 has minimal toxicity and is well-tolerated in animal studies. While SMT19969 has limitations in terms of its specificity, it is a useful tool for studying the role of this compound in bacterial pathogenesis. There are several future directions for the study of SMT19969, including the development of more specific inhibitors of this compound and the investigation of the role of this compound in other bacterial infections.
Synthesemethoden
SMT19969 is synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 4-(piperidin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with sodium hydride and sulfur to form N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
SMT19969 has been extensively studied for its effectiveness against bacterial infections. In vitro studies have shown that SMT19969 is effective against several Gram-negative bacteria, including Salmonella, Shigella, and Yersinia. In vivo studies have also shown that SMT19969 is effective in treating bacterial infections in animal models.
Eigenschaften
IUPAC Name |
N-[di(piperidin-1-yl)-λ4-sulfanylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S2/c20-23(21,16-10-4-1-5-11-16)17-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1,4-5,10-11H,2-3,6-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFVFAMVYZPWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=NS(=O)(=O)C2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.